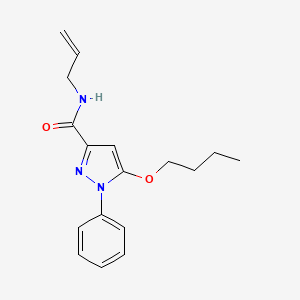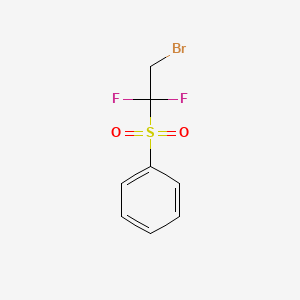
(2-Bromo-1,1-difluoroethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1,1-difluoroethanesulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromo group, two fluorine atoms, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,1-difluoroethanesulfonyl)benzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method includes the bromination of a difluoroethanesulfonyl-substituted benzene ring using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, sulfonation, and fluorination steps, each requiring specific reagents and conditions to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1,1-difluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and other strong bases are employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield phenol derivatives .
Scientific Research Applications
(2-Bromo-1,1-difluoroethanesulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-1,1-difluoroethanesulfonyl)benzene involves its interaction with molecular targets through its reactive functional groups. The bromo and sulfonyl groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This interaction can affect the activity of enzymes and other proteins, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,6-difluorobenzene
- 2-Bromo-1,3-difluorobenzene
- 1-Bromo-2,5-difluorobenzene
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
56354-39-3 |
|---|---|
Molecular Formula |
C8H7BrF2O2S |
Molecular Weight |
285.11 g/mol |
IUPAC Name |
(2-bromo-1,1-difluoroethyl)sulfonylbenzene |
InChI |
InChI=1S/C8H7BrF2O2S/c9-6-8(10,11)14(12,13)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
VPRMCVVPRGDIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CBr)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


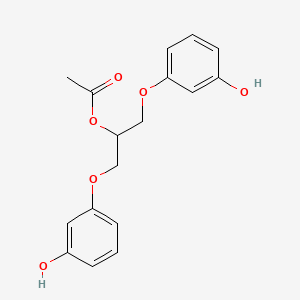
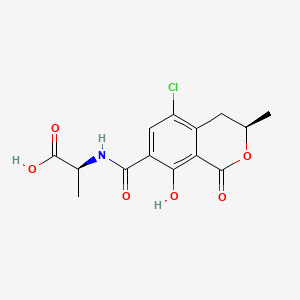
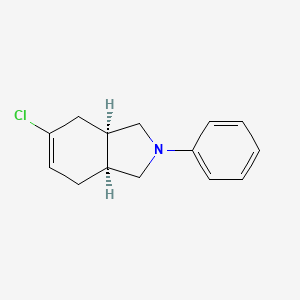
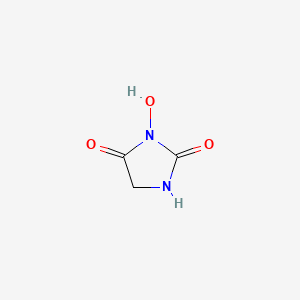
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
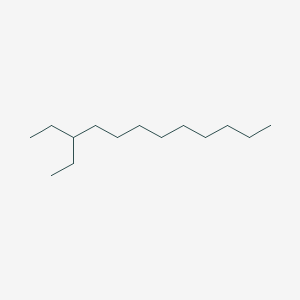
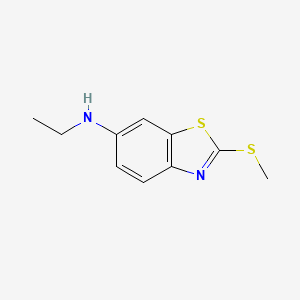
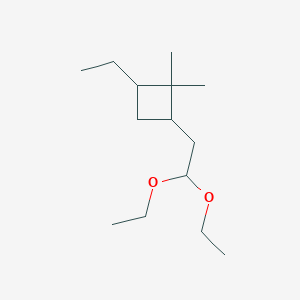
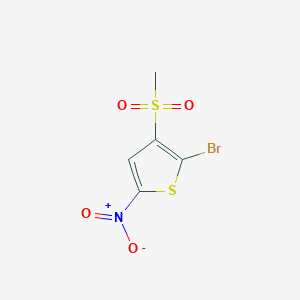



![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
